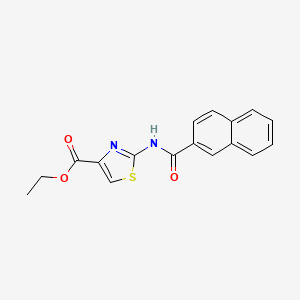

ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate

Descripción general

Descripción

ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate is a complex organic compound that features a naphthalene ring, a thiazole ring, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate typically involves the reaction of naphthalene-2-carbonyl chloride with 2-amino-1,3-thiazole-4-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Ammonia (NH3) or amines in the presence of a catalyst such as triethylamine.

Major Products

Oxidation: Naphthoquinone derivatives

Reduction: Alcohol derivatives

Substitution: Amide or ester derivatives

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including:

- Oxidation : Introducing functional groups.

- Reduction : Modifying oxidation states.

- Substitution Reactions : Nucleophilic or electrophilic substitutions can alter functional groups.

Biology

Research indicates that this compound may possess significant biological activities:

- Antitumor Activity : Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells, with some exhibiting IC50 values comparable to established chemotherapy agents like doxorubicin.

- Anticonvulsant Properties : Certain derivatives have shown effectiveness in reducing seizure activity in animal models, suggesting potential for new anticonvulsant drugs.

- Anti-inflammatory and Antimicrobial Activities : Preliminary studies suggest efficacy against various bacterial strains and inflammation processes.

Medical Applications

The therapeutic potential of this compound is being explored in the following areas:

- Cancer Treatment : Leveraging its antitumor properties for developing novel cancer therapies.

- Neurological Disorders : Investigating anticonvulsant effects for treating epilepsy and other seizure disorders.

Industrial Applications

In industrial settings, this compound could be valuable for:

- Development of Specialty Chemicals : Its unique properties may lead to the creation of new materials with specific functionalities.

- Pharmaceutical Intermediates : It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Study on Antitumor Activity

A study published in a peer-reviewed journal highlighted the structure-activity relationship (SAR) of thiazole derivatives. Modifications on the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines, indicating the potential of this compound as a lead compound for further development.

Evaluation of Anticonvulsant Properties

Research conducted on thiazole-containing compounds demonstrated their ability to reduce seizure activity in animal models. This opens avenues for developing new anticonvulsant medications based on the structural framework of this compound.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Induces apoptosis; IC50 values comparable to doxorubicin | |

| Anticonvulsant | Reduces seizure activity in animal models | |

| Anti-inflammatory | Inhibits growth of bacterial strains |

Chemical Reactions Overview

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces additional functional groups | KMnO₄, CrO₃ |

| Reduction | Alters oxidation state | LiAlH₄, NaBH₄ |

| Substitution | Replaces one functional group with another | Cl₂, NH₃ |

Mecanismo De Acción

The mechanism of action of ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Signal Transduction: Modulating signaling pathways that are crucial for cell growth and survival.

Comparación Con Compuestos Similares

Similar Compounds

Naphthalene-2-carbonyl derivatives: Compounds with similar naphthalene-based structures.

Thiazole derivatives: Compounds containing the thiazole ring.

Ester derivatives: Compounds with ester functional groups.

Uniqueness

ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate is unique due to its combination of a naphthalene ring, a thiazole ring, and an ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

Ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a naphthalene moiety, which is known to enhance biological activity due to the structural diversity it introduces. The synthesis typically involves the condensation of naphthalene-2-amino derivatives with thiazole-4-carboxylic acid derivatives, followed by esterification to form the ethyl ester.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

In a study assessing the cytotoxic effects against HepG2 and MCF-7 cell lines, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency against these cancer types .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against a range of pathogens. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

Research has indicated that thiazole derivatives possess anti-inflammatory properties. This compound was tested for its ability to inhibit pro-inflammatory cytokines:

The compound's ability to reduce the levels of these cytokines suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using MCF-7 xenografts in mice demonstrated significant tumor reduction following treatment with the compound over a four-week period. Tumor volumes were reduced by approximately 70% compared to control groups .

- Infection Model : A study involving infected mice showed that administration of this compound led to a marked decrease in bacterial load in tissues compared to untreated controls .

Propiedades

IUPAC Name |

ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-2-22-16(21)14-10-23-17(18-14)19-15(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPLELUFNYYVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.